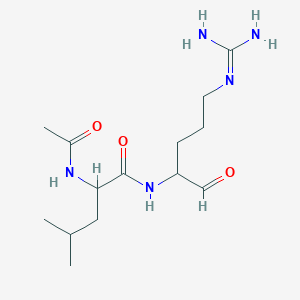
N-Acetylleucylargininal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetylleucylargininal is a synthetic peptide aldehyde that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its ability to inhibit proteasome activity, making it a valuable tool in the study of protein degradation and related biological processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetylleucylargininal typically involves the following steps:
Peptide Coupling: The initial step involves coupling N-acetylleucine with arginine. This is usually achieved using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM).
Protection and Deprotection: Protecting groups are often used to prevent unwanted side reactions. Common protecting groups for the amino and carboxyl groups include tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups, respectively. These groups are later removed under specific conditions to yield the desired product.
Aldehyde Formation: The final step involves the oxidation of the terminal amino group to form the aldehyde. This can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers to streamline the coupling process. Large-scale synthesis also requires rigorous purification steps, typically involving high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
N-Acetylleucylargininal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄).
Substitution: The peptide bonds can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Strong nucleophiles like hydroxide ions (OH⁻) or amines
Major Products
Oxidation: N-Acetylleucylargininic acid
Reduction: N-Acetylleucylargininol
Substitution: Various substituted peptide derivatives
科学的研究の応用
N-Acetylleucylargininal has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and cleavage.
Biology: Acts as a proteasome inhibitor, helping researchers understand protein degradation pathways.
Medicine: Investigated for its potential therapeutic applications in diseases where proteasome activity is dysregulated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
作用機序
N-Acetylleucylargininal exerts its effects primarily by inhibiting the proteasome, a complex responsible for degrading unneeded or damaged proteins. The compound binds to the active site of the proteasome, preventing it from breaking down target proteins. This inhibition can lead to the accumulation of proteins within the cell, which can be useful for studying various cellular processes and disease mechanisms.
類似化合物との比較
Similar Compounds
N-Acetylleucylleucylargininal: Another peptide aldehyde with similar proteasome inhibitory activity.
MG132: A well-known proteasome inhibitor used in various research applications.
Lactacystin: A natural product that inhibits proteasome activity through a different mechanism.
Uniqueness
N-Acetylleucylargininal is unique due to its specific structure, which allows it to selectively inhibit certain proteasome subunits. This selectivity makes it a valuable tool for dissecting the roles of different proteasome components in cellular processes.
特性
分子式 |
C14H27N5O3 |
|---|---|
分子量 |
313.40 g/mol |
IUPAC名 |
2-acetamido-N-[5-(diaminomethylideneamino)-1-oxopentan-2-yl]-4-methylpentanamide |
InChI |
InChI=1S/C14H27N5O3/c1-9(2)7-12(18-10(3)21)13(22)19-11(8-20)5-4-6-17-14(15)16/h8-9,11-12H,4-7H2,1-3H3,(H,18,21)(H,19,22)(H4,15,16,17) |
InChIキー |
MIUUPVPBBJBRET-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


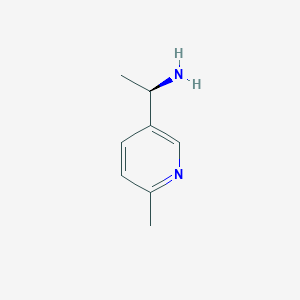
![(2R,3R,4R,5S)-3,4-bis[(2,4-dichlorophenyl)methoxy]-2-[(2,4-dichlorophenyl)methoxymethyl]-5-methoxy-tetrahydrofuran](/img/structure/B12094900.png)

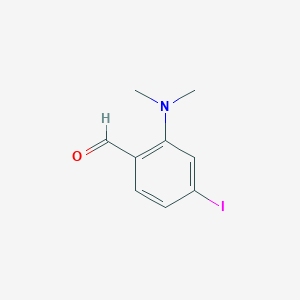


![1,8-Diazaspiro[3.6]decan-2-one](/img/structure/B12094922.png)
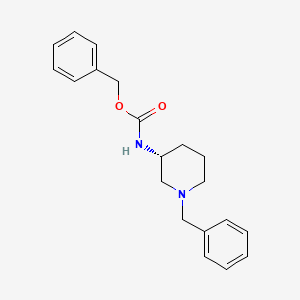
![5-Fluoro-1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-4-sulfanylidenepyrimidin-2-one](/img/structure/B12094933.png)
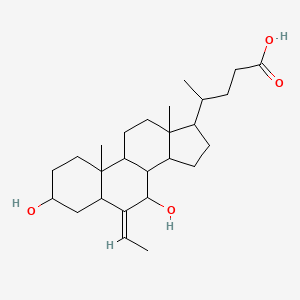
![4-Bromo-6-isopropyldibenzo[b,d]furan](/img/structure/B12094947.png)
![Hydroxylamine, O-[(2,5-dimethylphenyl)methyl]-(9CI)](/img/structure/B12094956.png)

![1-{[1-(2-Chloro-4-fluorophenyl)ethyl]amino}propan-2-ol](/img/structure/B12094961.png)
